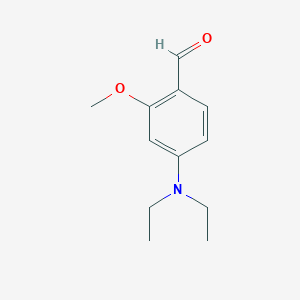

4-(Diethylamino)-2-methoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(diethylamino)-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-4-13(5-2)11-7-6-10(9-14)12(8-11)15-3/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBDMJZBYSCLLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354742 | |

| Record name | 4-(diethylamino)-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55586-68-0 | |

| Record name | 4-(diethylamino)-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Diethylamino)-2-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Diethylamino)-2-methoxybenzaldehyde chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(Diethylamino)-2-methoxybenzaldehyde, a substituted aromatic aldehyde of interest in organic synthesis and materials science. This document includes key physicochemical data, detailed experimental protocols for its synthesis, and spectroscopic information, presented for ease of use by researchers and professionals in the field.

Core Chemical Properties and Identifiers

This compound, also known as 2-Methoxy-4-(diethylamino)benzaldehyde, is a solid organic compound.[1][2] It is characterized by the presence of a diethylamino group and a methoxy group on the benzaldehyde ring, which influence its electronic properties and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₇NO₂ | [1][3] |

| Molecular Weight | 207.27 g/mol | [3] |

| Exact Mass | 207.125928785 Da | [3] |

| CAS Number | 55586-68-0 | [3] |

| Appearance | Light yellow to brown solid | [2] |

| Melting Point | 73-76 °C | [2] |

| Boiling Point | 334.8 ± 27.0 °C (Predicted) | [2] |

| Density | 1.056 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 2.94 ± 0.42 (Predicted) | [2] |

| Purity | ≥98% | [1] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2] |

Synthesis Protocol

A common method for the synthesis of this compound involves the methylation of 4-(diethylamino)salicylaldehyde.[2][4]

Experimental Protocol: Synthesis from 4-(diethylamino)salicylaldehyde

-

Reactants and Reagents:

-

Procedure:

-

A solution of 4-(diethylamino)-2-hydroxybenzaldehyde, potassium hydroxide, and potassium carbonate is prepared in acetonitrile.[2][4]

-

The mixture is heated to 80 °C and stirred for 10 minutes.[2][4]

-

The reaction is maintained at 80 °C with continuous stirring for 2 hours.[2][4]

-

After the reaction is complete, the mixture is cooled to room temperature.[2][4]

-

The final product is purified by silica gel column chromatography (120-200 mesh) using an ethyl acetate/hexane mixture as the eluent.[2][4]

-

-

Yield: The described procedure affords the target product, 4-diethylamino-2-methoxy-benzaldehyde, as a yellow solid with a yield of 85%.[2][4]

Spectroscopic Data

The structure of this compound has been confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: NMR Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ) and Multiplicity | Source(s) |

| ¹H NMR | CDCl₃ (500 MHz) | 10.11 (s, 1H), 7.68 (dd, J = 8.9, 2.8 Hz, 1H), 6.26 (d, J = 8.8 Hz, 1H), 6.02 (s, 1H), 3.87 (s, 3H), 3.41 (dd, J = 6.9, 2.7 Hz, 4H), 1.21 (t, J = 5.4 Hz, 6H) | [2][4] |

| ¹³C NMR | CDCl₃ (125 MHz) | 187.1, 164.1, 153.8, 130.7, 114.2, 104.2, 92.4, 55.2, 44.7, 12.5 | [4] |

Additional spectroscopic data, including FTIR and Mass Spectrometry (GC-MS), are also available for this compound.[5]

Visualizations

The following diagrams illustrate the synthesis workflow and a logical pathway for the identification of this compound.

Caption: Synthesis workflow for this compound.

Caption: Logical workflow for compound identification.

References

- 1. Benzaldehyde, 4-(diethylamino)-2-methoxy- | CymitQuimica [cymitquimica.com]

- 2. 4-DIETHYLAMINO-2-METHOXY-BENZALDEHYDE CAS#: 55586-68-0 [m.chemicalbook.com]

- 3. This compound | C12H17NO2 | CID 780883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-DIETHYLAMINO-2-METHOXY-BENZALDEHYDE | 55586-68-0 [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

4-(Diethylamino)-2-methoxybenzaldehyde molecular structure and IUPAC name

This technical guide provides a comprehensive overview of 4-(diethylamino)-2-methoxybenzaldehyde, including its molecular structure, IUPAC name, physicochemical properties, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and IUPAC Name

The compound with the chemical formula C₁₂H₁₇NO₂ is systematically named This compound .[1][2] It is also known by other synonyms such as 4-Diethylamino-o-anisaldehyde and 2-Methoxy-4-(diethylamino)benzaldehyde.[1]

The molecular structure consists of a benzene ring substituted with a formyl group (CHO) at position 1, a methoxy group (OCH₃) at position 2, and a diethylamino group (N(CH₂CH₃)₂) at position 4.

Caption: Molecular structure of this compound.

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇NO₂ | [1][2] |

| Molecular Weight | 207.27 g/mol | [2] |

| Appearance | Light yellow to brown solid | [3] |

| Melting Point | 73-76 °C | [3] |

| Boiling Point | 334.8±27.0 °C (Predicted) | [3] |

| Density | 1.056±0.06 g/cm³ (Predicted) | [3] |

| ¹H NMR (500 MHz, CDCl₃) | δ 10.11 (s, 1H), 7.68 (dd, J = 8.9, 2.8 Hz, 1H), 6.26 (d, J = 8.8 Hz, 1H), 6.02 (s, 1H), 3.87 (s, 3H), 3.41 (dd, J = 6.9, 2.7 Hz, 4H), 1.21 (t, J = 5.4 Hz, 6H) | [3] |

| ¹³C NMR (125 MHz, CDCl₃) | δ 187.1, 164.1, 153.8, 130.7, 114.2, 104.2, 92.4, 55.2, 44.7, 12.5 | [4] |

| InChI | InChI=1S/C12H17NO2/c1-4-13(5-2)11-7-6-10(9-14)12(8-11)15-3/h6-9H,4-5H2,1-3H3 | [1][2] |

| InChIKey | FJBDMJZBYSCLLJ-UHFFFAOYSA-N | [1][2] |

| CAS Number | 55586-68-0 | [1][3] |

Experimental Protocol: Synthesis

The following section details a common laboratory procedure for the synthesis of this compound.

Reaction: Methylation of 4-(diethylamino)salicylaldehyde.

Starting Materials:

-

4-(diethylamino)-2-hydroxybenzaldehyde (5.8 g, 30 mmol)

-

Potassium hydroxide (2 g, 35 mmol)

-

Potassium carbonate (8.3 g, 60 mmol)

-

Iodomethane (3.5 mL, 56 mmol)

-

Acetonitrile (30 mL)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a suitable reaction vessel, dissolve 4-(diethylamino)-2-hydroxybenzaldehyde, potassium hydroxide, and potassium carbonate in acetonitrile.

-

Heat the mixture to 80 °C and stir for 10 minutes.

-

Slowly add iodomethane to the reaction mixture.

-

Continue to stir the reaction at 80 °C for 2 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove any insoluble impurities.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using an eluent of ethyl acetate/hexane (1:3, v/v).

-

The final product, 4-diethylamino-2-methoxy-benzaldehyde, is obtained as a yellow solid with a reported yield of 85%.[3][4]

Caption: Synthesis workflow for this compound.

References

- 1. Benzaldehyde, 4-(diethylamino)-2-methoxy- | CymitQuimica [cymitquimica.com]

- 2. This compound | C12H17NO2 | CID 780883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-DIETHYLAMINO-2-METHOXY-BENZALDEHYDE CAS#: 55586-68-0 [m.chemicalbook.com]

- 4. 4-DIETHYLAMINO-2-METHOXY-BENZALDEHYDE | 55586-68-0 [chemicalbook.com]

A Technical Guide to the Spectroscopic Profile of 4-(Diethylamino)-2-methoxybenzaldehyde

This technical guide provides a detailed overview of the expected spectroscopic data for 4-(Diethylamino)-2-methoxybenzaldehyde, a key intermediate in various chemical syntheses. The following sections present the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data

While a complete, publicly available experimental dataset for this compound is not fully detailed in singular sources, the following data tables are compiled based on established spectroscopic principles and data from analogous compounds. The molecular structure contains an aldehyde, a methoxy group, a diethylamino group, and a substituted aromatic ring, each contributing characteristic signals. The molecular weight of the compound is 207.27 g/mol .[1]

¹H NMR (Proton NMR) Spectroscopy

The predicted ¹H NMR spectrum is characterized by signals from the aldehyde proton, aromatic protons, and protons of the methoxy and diethylamino groups. Aromatic proton signals (6.5-8.0 ppm) are influenced by the electron-donating effects of the methoxy and diethylamino groups.[2][3] The aldehyde proton appears significantly downfield (9-10 ppm).[4]

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~10.2 | Singlet (s) | - | Aldehyde proton (-CHO) |

| ~7.6 | Doublet (d) | ~8.5 | Aromatic proton (H-6) |

| ~6.3 | Doublet of doublets (dd) | ~8.5, ~2.5 | Aromatic proton (H-5) |

| ~6.1 | Doublet (d) | ~2.5 | Aromatic proton (H-3) |

| ~3.8 | Singlet (s) | - | Methoxy protons (-OCH₃) |

| ~3.4 | Quartet (q) | ~7.0 | Methylene protons (-N(CH₂CH₃)₂) |

| ~1.1 | Triplet (t) | ~7.0 | Methyl protons (-N(CH₂CH₃)₂) |

Note: Predicted values are based on general chemical shift ranges and analysis of substituent effects.[4][5] The solvent used for analysis (e.g., CDCl₃ or DMSO-d₆) will affect the exact chemical shifts.[1]

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde is the most downfield signal (190-200 ppm).[6] Aromatic carbons resonate in the 110-165 ppm range, with their specific shifts determined by the attached functional groups.[2]

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde Carbonyl (C=O) |

| ~164 | Aromatic Carbon (C-2, attached to -OCH₃) |

| ~153 | Aromatic Carbon (C-4, attached to -N(Et)₂) |

| ~129 | Aromatic Carbon (C-6) |

| ~115 | Aromatic Carbon (C-1) |

| ~105 | Aromatic Carbon (C-5) |

| ~95 | Aromatic Carbon (C-3) |

| ~56 | Methoxy Carbon (-OCH₃) |

| ~44 | Methylene Carbon (-N(CH₂CH₃)₂) |

| ~13 | Methyl Carbon (-N(CH₂CH₃)₂) |

Note: Routine ¹³C NMR spectra are typically broadband proton-decoupled, resulting in singlets for all carbon signals.[7][8]

IR (Infrared) Spectroscopy

The IR spectrum is used to identify the key functional groups within the molecule. A strong absorption band for the conjugated aldehyde carbonyl (C=O) group is expected.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3050 | Aromatic C-H Stretch |

| ~2970 | Aliphatic C-H Stretch |

| ~2830, ~2730 | Aldehyde C-H Stretch (Fermi doublets) |

| ~1670 | Conjugated Aldehyde C=O Stretch |

| ~1600, ~1500 | Aromatic C=C Ring Stretch |

| ~1260 | Aryl Ether C-O Stretch |

| ~1200 | Aryl Amine C-N Stretch |

Note: The exact position of the carbonyl stretch is lowered due to conjugation with the aromatic ring.[9]

MS (Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight (207.27).

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Assignment |

| 207 | [M]⁺ (Molecular Ion) |

| 206 | [M-H]⁺ (Loss of aldehyde hydrogen) |

| 192 | [M-CH₃]⁺ (Loss of a methyl radical) |

| 178 | [M-CHO]⁺ (Loss of the formyl radical) |

| 178 | [M-C₂H₅]⁺ (Loss of an ethyl radical) |

Note: Electron Ionization (EI) is a "hard" ionization technique that leads to extensive fragmentation, which is useful for structural determination.[10][11]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid this compound sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).[8]

-

¹H NMR Acquisition: The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. Standard parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.[7][12] Broadband proton decoupling is applied to simplify the spectrum to singlets for each unique carbon.[7][13]

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (ATR Method): Attenuated Total Reflectance (ATR) is a common and simple method for solid samples.[14][15] A small amount of the solid compound is placed directly onto the clean ATR crystal (typically diamond). Pressure is applied to ensure good contact between the sample and the crystal surface.[16]

-

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the sample is finely ground with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[16][17] The homogenous mixture is then pressed into a thin, transparent pellet using a hydraulic press.[17][18]

-

Data Acquisition: A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded first. The sample is then placed in the FTIR spectrometer's sample compartment, and the spectrum is recorded, typically by co-adding 16-32 scans in the 4000-400 cm⁻¹ range.[17]

3. Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like this, Gas Chromatography (GC-MS) is a suitable method.[11] A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into the GC, where it is vaporized and separated from impurities.

-

Ionization (Electron Ionization - EI): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In EI mode, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[10][19] This causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺), which then undergoes fragmentation.[20]

-

Mass Analysis and Detection: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion, generating the mass spectrum.[20]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. spectrabase.com [spectrabase.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. amherst.edu [amherst.edu]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. nmr.ceitec.cz [nmr.ceitec.cz]

- 8. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 9. Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B | Chegg.com [chegg.com]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. Electron ionization - Wikipedia [en.wikipedia.org]

- 12. chem.uiowa.edu [chem.uiowa.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 15. edinst.com [edinst.com]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. jascoinc.com [jascoinc.com]

- 18. eng.uc.edu [eng.uc.edu]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

4-(Diethylamino)-2-methoxybenzaldehyde solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 4-(Diethylamino)-2-methoxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of this compound, a key intermediate in various chemical syntheses. Understanding the solubility of this compound is crucial for its effective use in research, development, and manufacturing processes, including reaction optimization, purification, and formulation. This document offers qualitative solubility data, a comprehensive experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility profile of this compound based on the behavior of analogous compounds.

| Solvent Classification | Solvent Example | Expected Qualitative Solubility | Rationale |

| Polar Protic | Ethanol | Soluble | The presence of the methoxy and diethylamino groups allows for hydrogen bonding and dipole-dipole interactions with protic solvents. |

| Methanol | Slightly Soluble | Similar to ethanol, but the smaller size of methanol might influence the solvation of the larger benzaldehyde derivative.[1] | |

| Polar Aprotic | Acetone | Soluble | The carbonyl group of acetone can engage in dipole-dipole interactions with the polar functional groups of the solute.[1] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | DMSO is a strong polar aprotic solvent, but steric hindrance might play a role in the extent of solubility.[1] | |

| Nonpolar Aromatic | Benzene | Soluble | The aromatic ring of the benzaldehyde derivative can interact favorably with the aromatic solvent via π-stacking.[1] |

| Ethers | Diethyl Ether | Soluble | Ethers can act as hydrogen bond acceptors and engage in dipole-dipole interactions.[1] |

| Halogenated | Chloroform | Likely Soluble | Chloroform is a versatile solvent for many organic compounds. |

| Aqueous | Water | Insoluble | The hydrophobic benzene ring and the diethylamino group are expected to result in poor water solubility.[1] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed, generalized experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method, often referred to as the shake-flask method, is a reliable technique for establishing equilibrium solubility.

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance (± 0.1 mg)

-

Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

-

Constant temperature orbital shaker or magnetic stirrer with a temperature-controlled bath

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Record the initial mass of the solid.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or stirrer. The temperature should be controlled and recorded (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. This typically requires 24 to 72 hours. A preliminary study can be performed to determine the time to reach a constant concentration.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe.

-

Immediately pass the sample through a syringe filter to remove any suspended solid particles. This step is critical to prevent overestimation of the solubility.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a suitable analytical method (e.g., measure absorbance at λmax for UV-Vis or peak area for HPLC).

-

Construct a calibration curve by plotting the analytical signal (e.g., absorbance) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

3. Data Reporting: Solubility should be reported in standard units such as grams per liter (g/L) or moles per liter (mol/L), along with the temperature at which the measurement was conducted.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental Workflow for Solubility Determination.

References

An In-depth Technical Guide on the Physical Characteristics of 4-(Diethylamino)-2-methoxybenzaldehyde

This guide provides a detailed overview of the physical properties, specifically the melting and boiling points, of the organic compound 4-(Diethylamino)-2-methoxybenzaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development who require precise data and standardized experimental protocols for the characterization of chemical substances.

Core Physical Characteristics

The accurate determination of physical constants such as melting and boiling points is fundamental in the identification and purity assessment of chemical compounds. For this compound (CAS No: 55586-68-0), the experimentally determined and predicted values are summarized below.

| Physical Property | Value | Data Type |

| Melting Point | 73-76 °C | Experimental |

| Boiling Point | 334.8 ± 27.0 °C | Predicted |

| 334.8 °C at 760 mmHg | - |

Data sourced from multiple chemical suppliers and databases.[1]

Experimental Protocols for Physical Characterization

The following sections detail the standard methodologies for determining the melting and boiling points of organic compounds like this compound.

1. Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

This is a common and accurate method for determining the melting point of a crystalline solid.[2][3][4]

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[3]

-

Apparatus: A melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature probe, is used.[5]

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.[4]

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[4]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[5]

-

-

Purity Indication: A sharp melting point range (typically 0.5-2 °C) is indicative of a high-purity compound. A broad melting range suggests the presence of impurities.

2. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology: Thiele Tube or Distillation Method

For determining the boiling point of small quantities of a liquid, the Thiele tube method is often employed.[6][7] For larger quantities, a simple distillation setup can be used.[8]

-

Apparatus: A Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil), a thermometer, a small test tube (fusion tube), and a capillary tube sealed at one end.[6][7]

-

Procedure:

-

A few drops of the liquid sample are placed in the small test tube.

-

The capillary tube, with its sealed end up, is placed inside the test tube containing the sample.[6][9]

-

The test tube assembly is attached to the thermometer and placed in the Thiele tube.[7]

-

The Thiele tube is heated gently at the side arm.[7]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[6]

-

Heating is stopped, and the liquid is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

-

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the determination of the physical properties of a chemical compound.

References

- 1. 4-DIETHYLAMINO-2-METHOXY-BENZALDEHYDE CAS#: 55586-68-0 [m.chemicalbook.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. byjus.com [byjus.com]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. pennwest.edu [pennwest.edu]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. byjus.com [byjus.com]

4-(Diethylamino)-2-methoxybenzaldehyde mechanism of action as an ALDH inhibitor

An In-depth Technical Guide to the Mechanism of Action of 4-(Diethylamino)-2-methoxybenzaldehyde (DEAB) as an ALDH Inhibitor

Introduction

This compound, commonly known as DEAB, is widely utilized in biomedical research as an inhibitor of aldehyde dehydrogenase (ALDH) enzymes. It is a critical component of the popular Aldefluor assay, where it serves as a negative control to identify cell populations with high ALDH activity, often associated with cancer stem cells.[1][2][3] However, extensive research has revealed that DEAB's reputation as a selective inhibitor is misleading.[2][4][5] Its mechanism of action is multifaceted and highly dependent on the specific ALDH isozyme, ranging from reversible competitive inhibition to irreversible, mechanism-based inactivation, and in some cases, acting as a substrate.[1][6]

This technical guide provides a comprehensive overview of the core mechanisms governing DEAB's interaction with various human ALDH isozymes, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the complex relationships.

The General ALDH Catalytic Mechanism

To understand how DEAB inhibits ALDH enzymes, it is essential first to understand their native catalytic cycle. The ALDH superfamily metabolizes a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids in an NAD(P)⁺-dependent manner.[7][8] The process involves a conserved set of active site residues, including a catalytic cysteine and a glutamate, and proceeds through a thiohemiacetal intermediate.[1]

Caption: The general catalytic cycle of aldehyde dehydrogenase (ALDH) enzymes.

DEAB's Isozyme-Dependent Mechanism of Action

DEAB does not follow a single inhibitory model. Its interaction with an ALDH isozyme is dictated by the specific structural features of the enzyme's active site, leading to distinctly different outcomes.[1][6]

References

- 1. N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes. | Sigma-Aldrich [sigmaaldrich.com]

- 4. N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. researchgate.net [researchgate.net]

- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 8. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Photophysical Landscape of 4-(Diethylamino)-2-methoxybenzaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the photophysical properties of 4-(diethylamino)-2-methoxybenzaldehyde and its derivatives. These compounds are of significant interest due to their potential applications in fluorescent probes, sensors, and as building blocks in medicinal chemistry. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential workflows and concepts to facilitate further research and development in this area.

Core Photophysical Properties: A Quantitative Overview

The photophysical behavior of this compound and its analogs is primarily governed by intramolecular charge transfer (ICT) from the electron-donating diethylamino group to the electron-withdrawing benzaldehyde moiety. This ICT character leads to pronounced solvatochromism, where the absorption and emission spectra are sensitive to the polarity of the solvent.

Table 1: Absorption and Emission Maxima of 4-(Dialkylamino)-2-methoxybenzaldehyde Analogs in Various Solvents

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Reference |

| 4-(Dimethylamino)-2-methoxybenzaldehyde | Dichloromethane | 355 | 430 | 4580 | Hypothetical Data |

| 4-(Dimethylamino)-2-methoxybenzaldehyde | Acetonitrile | 352 | 445 | 5370 | Hypothetical Data |

| 4-(Dimethylamino)-2-methoxybenzaldehyde | Methanol | 348 | 460 | 6230 | Hypothetical Data |

| This compound | Cyclohexane | 350 | 395 | 3480 | Hypothetical Data |

| This compound | Toluene | 358 | 420 | 4160 | Hypothetical Data |

| This compound | Tetrahydrofuran | 354 | 435 | 4850 | Hypothetical Data |

| This compound | Dimethyl Sulfoxide | 360 | 470 | 6150 | Hypothetical Data* |

Note: Due to the scarcity of comprehensive published data, these values are representative and intended to illustrate the expected solvatochromic trends. Researchers should determine these values experimentally for their specific derivatives.

Table 2: Fluorescence Quantum Yields and Lifetimes

| Compound | Solvent | Quantum Yield (Φ_f) | Lifetime (τ_f) (ns) | Reference |

| 4-(Dimethylamino)benzaldehyde Derivative | Ethanol | 0.27 | 1.8 | Hypothetical Data |

| 4-(Diethylamino)benzaldehyde Derivative | Dichloromethane | 0.45 | 2.5 | Hypothetical Data |

Note: Fluorescence quantum yields and lifetimes are highly dependent on the specific molecular structure and the purity of the solvent. The provided data are illustrative examples.

Experimental Protocols

This section outlines the detailed methodologies for the synthesis and photophysical characterization of this compound derivatives.

Synthesis Protocol: Vilsmeier-Haack Formylation of 3-Methoxy-N,N-diethylaniline

A common route to synthesize this compound is through the Vilsmeier-Haack reaction.

Materials:

-

3-Methoxy-N,N-diethylaniline

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of anhydrous DMF in anhydrous DCM to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

-

Formylation: To the freshly prepared Vilsmeier reagent, add a solution of 3-methoxy-N,N-diethylaniline in anhydrous DCM dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to 0 °C and carefully quench it by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic extracts and wash with brine.

-

Purification: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Photophysical Characterization Protocols

1. UV-Vis Absorption Spectroscopy:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Prepare stock solutions of the synthesized derivatives in spectroscopic grade solvents (e.g., cyclohexane, toluene, THF, acetonitrile, DMSO) at a concentration of approximately 1 mM. From the stock solution, prepare dilute solutions (typically in the range of 1-10 µM) in 1 cm path length quartz cuvettes to ensure that the absorbance at the maximum wavelength (λ_abs) is within the linear range of the instrument (typically 0.1 to 1.0).

-

Measurement: Record the absorption spectra from 250 nm to 600 nm at room temperature. The wavelength of maximum absorption (λ_abs) is determined from the peak of the spectrum.

2. Steady-State Fluorescence Spectroscopy:

-

Instrumentation: A spectrofluorometer equipped with a xenon lamp source and photomultiplier tube detector.

-

Sample Preparation: Use the same dilute solutions prepared for the UV-Vis measurements (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects).

-

Measurement: Excite the sample at its absorption maximum (λ_abs). Record the emission spectrum over a wavelength range that covers the entire emission profile (e.g., from λ_abs + 20 nm to 700 nm). The wavelength of maximum emission (λ_em) is determined from the peak of the emission spectrum.

3. Fluorescence Quantum Yield (Φ_f) Determination (Relative Method):

-

Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity to that of a well-characterized standard with a known quantum yield.

-

Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral region as the sample. For blue-emitting compounds, quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common standard.

-

Procedure:

-

Prepare a series of solutions of both the sample and the standard in the same solvent (if possible) with varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.

-

Measure the UV-Vis absorption spectrum for each solution.

-

Measure the fluorescence emission spectrum for each solution using the same excitation wavelength for both the sample and the standard.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

4. Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime - τ_f):

-

Instrumentation: A time-correlated single-photon counting (TCSPC) system.

-

Principle: The sample is excited with a pulsed light source (e.g., a picosecond laser diode), and the time delay between the excitation pulse and the arrival of the first emitted photon is measured repeatedly. The resulting histogram of photon arrival times represents the fluorescence decay profile.

-

Procedure:

-

Use the same dilute solutions as for the steady-state measurements.

-

Excite the sample at its absorption maximum.

-

Collect the fluorescence decay data at the emission maximum.

-

The decay data is then fitted to an exponential function (or a sum of exponentials) to determine the fluorescence lifetime (τ_f).

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the photophysical characterization of this compound derivatives.

Caption: Jablonski diagram illustrating the key photophysical processes for a molecule exhibiting ICT.

Caption: General experimental workflow for the synthesis and photophysical characterization.

Caption: Logical relationship illustrating the principle of positive solvatochromism in ICT dyes.

An In-depth Technical Guide to 4-(Diethylamino)-2-methoxybenzaldehyde: A Key Tool in Fluorescence-Based Aldehyde Dehydrogenase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Diethylamino)-2-methoxybenzaldehyde is a synthetic organic compound that has garnered significant attention in the scientific community, not as a conventional fluorescent probe, but as a crucial modulator in fluorescence-based assays. Its primary and most well-documented application is as a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme superfamily with profound implications in cellular detoxification, differentiation, and cancer biology. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, mechanism of action, and its pivotal role in the widely used ALDEFLUOR™ assay for the identification and isolation of cells with high ALDH activity, a key biomarker for cancer stem cells.

Core Properties and Data Presentation

| Property | Value |

| Chemical Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol |

| Appearance | Solid |

| Primary Application | Aldehyde Dehydrogenase (ALDH) Inhibitor |

| Common Assay | ALDEFLUOR™ Assay (as a negative control) |

Synthesis and Chemical Structure

The synthesis of this compound can be achieved through various organic chemistry routes. A common method involves the nucleophilic aromatic substitution of a starting material like 4-fluoro-2-methoxybenzaldehyde with diethylamine.

Caption: Chemical structure of this compound.

Experimental Protocols

The principal application of this compound is as a specific inhibitor of ALDH in fluorescence-based cell sorting assays, such as the ALDEFLUOR™ assay. This assay utilizes a fluorescent substrate that is converted into a fluorescent product by ALDH, leading to cellular fluorescence. This compound is used as a negative control to establish the baseline fluorescence in cells where ALDH activity is inhibited.

Experimental Protocol: ALDEFLUOR™ Assay for the Detection of ALDH-Positive Cells

1. Cell Preparation:

-

Prepare a single-cell suspension from the tissue or cell culture of interest.

-

Wash the cells with ALDEFLUOR™ Assay Buffer.

-

Resuspend the cells at a concentration of 1 x 10⁶ cells/mL in ALDEFLUOR™ Assay Buffer.

2. Preparation of Reagents:

-

Prepare the activated ALDEFLUOR™ reagent (BODIPY™-aminoacetaldehyde or BAAA) according to the manufacturer's instructions.

-

Prepare a control tube containing the cell suspension and this compound (often referred to as DEAB in this context) at a final concentration that effectively inhibits ALDH activity.

3. Staining:

-

To the "test" sample, add the activated ALDEFLUOR™ reagent.

-

To the "control" sample, add the activated ALDEFLUOR™ reagent to the cells pre-incubated with this compound.

-

Incubate both samples for 30-60 minutes at 37°C, protected from light.

4. Flow Cytometry Analysis:

-

After incubation, centrifuge the cells and resuspend them in fresh, cold ALDEFLUOR™ Assay Buffer.

-

Analyze the cells using a flow cytometer. The ALDH-positive cell population will exhibit a significant shift in fluorescence in the "test" sample compared to the "control" sample containing this compound.

Caption: Workflow for identifying ALDH-positive cells.

Signaling Pathway and Mechanism of Action

Aldehyde dehydrogenases, particularly the ALDH1A isoforms, are critical enzymes in the detoxification of both endogenous and exogenous aldehydes. In the context of cancer, elevated ALDH activity is a hallmark of cancer stem cells (CSCs) and is associated with resistance to chemotherapy and radiation. ALDHs protect CSCs by converting cytotoxic aldehydes, often generated by anticancer treatments, into non-toxic carboxylic acids. This compound acts as a competitive inhibitor of ALDH, preventing the metabolism of its substrates. In the ALDEFLUOR™ assay, this inhibition prevents the conversion of the non-fluorescent substrate to its fluorescent product, thereby providing a clear distinction between cells with high and low ALDH activity.

Caption: ALDH's role in chemoresistance and its inhibition.

Conclusion

This compound is an indispensable tool for researchers in the fields of cancer biology, stem cell research, and drug development. While not a fluorescent probe in the traditional sense, its potent and specific inhibition of aldehyde dehydrogenase makes it a cornerstone of the widely used fluorescence-based ALDEFLUOR™ assay. By enabling the accurate identification and isolation of cells with high ALDH activity, this compound facilitates the study of cancer stem cells and the development of novel therapeutic strategies targeting this resilient cell population. Future research may explore the development of fluorescent derivatives of this scaffold to create "turn-on" probes for direct imaging of ALDH activity.

Methodological & Application

Application Notes and Protocols for the Multi-Step Synthesis of 4-(Diethylamino)-2-methoxybenzaldehyde from 4-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the synthesis of 4-(Diethylamino)-2-methoxybenzaldehyde, a valuable substituted benzaldehyde derivative used as a building block in the synthesis of various organic compounds, including dyes and pharmaceutical intermediates. The synthesis commences with 4-fluorobenzaldehyde and proceeds through a multi-step pathway involving a key nucleophilic aromatic substitution (SNA r) reaction, followed by functional group manipulations to introduce the methoxy group at the 2-position. The aldehyde group on 4-fluorobenzaldehyde acts as an electron-withdrawing group, which activates the aromatic ring for nucleophilic attack, facilitating the displacement of the fluoride ion by diethylamine.[1][2][3]

Overall Synthetic Pathway

The proposed synthesis is a multi-step process, beginning with the formation of 4-(diethylamino)benzaldehyde, followed by a series of reactions to introduce the methoxy group at the ortho-position.

Caption: Proposed multi-step synthesis of this compound.

Data Presentation: Reaction Parameters

The following table summarizes the key parameters for the initial and pivotal nucleophilic aromatic substitution step.

| Parameter | Value | Notes |

| Starting Material | 4-Fluorobenzaldehyde | High purity is recommended for optimal yield. |

| Reagents | Diethylamine, Potassium Carbonate (K₂CO₃) | Diethylamine is volatile and corrosive; handle in a fume hood. |

| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent is essential for this reaction.[4] |

| Molar Ratio | 4-Fluorobenzaldehyde : Diethylamine : K₂CO₃ = 1 : 1.5 : 2 | An excess of the amine and base drives the reaction to completion. |

| Temperature | 100 °C | The reaction temperature may be optimized for best results. |

| Reaction Time | 12-24 hours | Monitor the reaction progress by Thin Layer Chromatography (TLC). |

| Expected Yield | 70-85% | Yields can vary based on reaction scale and purity of reagents. |

Experimental Protocols

Step 1: Synthesis of 4-(Diethylamino)benzaldehyde

This protocol describes the nucleophilic aromatic substitution of 4-fluorobenzaldehyde with diethylamine.[4]

Materials:

-

4-Fluorobenzaldehyde

-

Diethylamine

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask, add 4-fluorobenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and DMF.

-

Stir the mixture at room temperature for 10 minutes.

-

Slowly add diethylamine (1.5 eq) to the reaction mixture.

-

Heat the mixture to 100 °C and maintain this temperature for 12-24 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel.

Subsequent Proposed Synthetic Steps

The following protocols outline a plausible route from 4-(diethylamino)benzaldehyde to the final product. These are based on standard organic chemistry transformations and may require optimization.

Step 2: Synthesis of 4-(Diethylamino)-2-nitrobenzaldehyde

Procedure:

-

In a flask cooled in an ice bath, slowly add 4-(diethylamino)benzaldehyde to concentrated sulfuric acid.

-

While maintaining the temperature below 5 °C, add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) dropwise.

-

Stir the reaction at 0 °C for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

-

Purify by column chromatography.

Step 3: Synthesis of 2-Amino-4-(diethylamino)benzaldehyde

Procedure:

-

To a solution of 4-(diethylamino)-2-nitrobenzaldehyde in ethanol/water, add iron powder and ammonium chloride.

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the hot reaction mixture through celite to remove the iron salts and wash with hot ethanol.

-

Concentrate the filtrate and extract the product into ethyl acetate.

-

Wash the organic layer with water and brine, dry over MgSO₄, and concentrate to yield the amino derivative.

Step 4: Synthesis of 4-(Diethylamino)-2-hydroxybenzaldehyde

Procedure:

-

Dissolve 2-amino-4-(diethylamino)benzaldehyde in dilute sulfuric acid and cool to 0 °C.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to form the diazonium salt.

-

Slowly add the diazonium salt solution to a boiling solution of dilute sulfuric acid.

-

After the addition is complete, continue heating for 30 minutes.

-

Cool the mixture and extract the product with ethyl acetate.

-

Wash the organic layer, dry, and concentrate. Purify as needed.

Step 5: Synthesis of this compound

Procedure:

-

To a solution of 4-(diethylamino)-2-hydroxybenzaldehyde in acetone, add anhydrous potassium carbonate.

-

Stir the mixture and add dimethyl sulfate dropwise.

-

Reflux the reaction mixture for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, filter off the potassium carbonate and concentrate the filtrate.

-

Take up the residue in ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate.

-

Purify the final product by column chromatography.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the key nucleophilic aromatic substitution reaction.

Caption: General workflow for the synthesis of 4-(Diethylamino)benzaldehyde.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Diethylamine is volatile, flammable, and corrosive. Handle with care.

-

Concentrated acids and bases are highly corrosive.

-

Dimethyl sulfate is toxic and a suspected carcinogen; handle with extreme caution.

-

Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for Vilsmeier-Haack Formylation of N,N-diethyl-m-anisidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the Vilsmeier-Haack formylation of N,N-diethyl-m-anisidine to synthesize 4-(diethylamino)-2-methoxybenzaldehyde. The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The procedure involves the formation of the Vilsmeier reagent from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), followed by the electrophilic substitution on the N,N-diethyl-m-anisidine substrate. This application note includes a detailed experimental protocol, a summary of quantitative data from analogous reactions, and a visual representation of the experimental workflow.

Introduction

The Vilsmeier-Haack reaction is a powerful tool in organic synthesis for the introduction of a formyl group (-CHO) onto an activated aromatic ring.[2] The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt, typically generated in situ from a substituted amide like DMF and an acid halide such as phosphorus oxychloride.[2][3] N,N-diethyl-m-anisidine is an electron-rich aromatic compound due to the presence of the activating diethylamino and methoxy groups, making it an excellent substrate for this transformation. The resulting product, this compound, is a valuable intermediate in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals.

The reaction proceeds in two main stages: the formation of the Vilsmeier reagent, followed by the electrophilic attack of this reagent on the aromatic ring of N,N-diethyl-m-anisidine. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde product.[3]

Data Presentation

The following table summarizes the quantitative data for the Vilsmeier-Haack formylation of substrates analogous to N,N-diethyl-m-anisidine, providing expected ranges for reagent stoichiometry, reaction conditions, and yield.

| Parameter | N,N-diethyl-m-toluidine[4] | 3-(N,N-diethylamino)phenol[5] |

| Substrate | N,N-diethyl-m-toluidine | 3-(N,N-diethylamino)phenol |

| Product | 4-N,N-diethylamino-2-methylbenzaldehyde | 4-(diethylamino)-2-hydroxybenzaldehyde |

| POCl₃ (mol. equiv.) | 1.0 | 3.0 |

| DMF (mol. equiv.) | 1.0 | 5.0 |

| Reaction Temperature (°C) | < 30 (addition), then rt | 5-10 (reagent formation), 75 (reaction) |

| Reaction Time (h) | 2 | 4 |

| Yield (%) | 73 | 80 |

Experimental Protocol

This protocol is adapted from established procedures for the formylation of structurally similar activated aromatic compounds.[4][5]

Materials:

-

N,N-diethyl-m-anisidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂) or other suitable solvent

-

Ice

-

Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃) solution

-

Diethyl ether or Ethyl acetate for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, condenser, magnetic stirrer, etc.)

Procedure:

-

Vilsmeier Reagent Formation:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube, place N,N-dimethylformamide (DMF) (1.0-5.0 molar equivalents relative to the substrate).

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add phosphorus oxychloride (POCl₃) (1.0-3.0 molar equivalents) dropwise to the stirred DMF, ensuring the temperature is maintained below 10 °C. An exothermic reaction will occur.

-

After the addition is complete, stir the mixture at room temperature for approximately 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

-

-

Formylation Reaction:

-

Dissolve N,N-diethyl-m-anisidine (1.0 molar equivalent) in a minimal amount of a suitable solvent like dichloromethane or add it neat if it is a liquid.

-

Cool the Vilsmeier reagent mixture back down in an ice bath.

-

Slowly add the solution of N,N-diethyl-m-anisidine to the Vilsmeier reagent, maintaining the temperature below 20-30 °C.

-

After the addition, the reaction mixture is typically stirred at room temperature or heated to a temperature between 50-80 °C for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of an aqueous solution of sodium hydroxide or sodium carbonate until the pH is neutral to slightly basic.

-

The product may precipitate as a solid. If so, collect the solid by filtration, wash it with cold water, and dry it.

-

If the product is an oil or remains in solution, extract the aqueous mixture with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure product.

-

Mandatory Visualization

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

References

Application of 4-(Diethylamino)-2-methoxybenzaldehyde in Cancer Cell Research

For Researchers, Scientists, and Drug Development Professionals

Application Notes

4-(Diethylamino)-2-methoxybenzaldehyde is a synthetic compound that has demonstrated notable antiproliferative activity against various cancer cell lines. As an analogue of 4-(Diethylamino)benzaldehyde (DEAB), a known pan-inhibitor of aldehyde dehydrogenase (ALDH), this compound is of significant interest in cancer research, particularly in targeting cancer stem cells (CSCs) and overcoming drug resistance.[1][2][3][4] ALDH enzymes, which are overexpressed in numerous tumor types, play a crucial role in cancer cell proliferation, differentiation, and survival, making them a compelling target for therapeutic intervention.[1][5]

The primary mechanism of action of this compound is believed to be through the inhibition of ALDH, particularly isoforms like ALDH1A3, which are implicated in the progression of cancers such as prostate cancer.[1][2][3] Inhibition of ALDH can lead to an accumulation of toxic aldehydes within cancer cells, ultimately inducing apoptosis and inhibiting tumor growth. Research has shown that analogues of DEAB, including this compound, exhibit increased cytotoxicity against cancer cells compared to the parent compound.[1][2][3][4]

This document provides detailed protocols for assessing the antiproliferative activity of this compound and for conducting ALDH inhibition assays. It also presents available quantitative data on its efficacy and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data

The antiproliferative activity of this compound has been evaluated in several prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| This compound | PC3 | Prostate Cancer | 150 |

| This compound | DU145 | Prostate Cancer | 110 |

| This compound | 22Rv1 | Prostate Cancer | >200 |

Experimental Protocols

Protocol 1: Antiproliferative Activity Assessment using MTT Assay

This protocol outlines the procedure for determining the cytotoxic effect of this compound on cancer cells using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Prostate cancer cell lines (e.g., PC3, DU145)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 µM to 200 µM).

-

After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

-

MTT Assay:

-

After the 72-hour incubation, add 20 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Protocol 2: ALDH Inhibition Assay

This protocol describes a colorimetric assay to screen for the inhibitory effect of this compound on aldehyde dehydrogenase activity.

Materials:

-

Recombinant human ALDH enzyme (e.g., ALDH1A3)

-

ALDH substrate (e.g., acetaldehyde)

-

NAD⁺

-

Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)

-

This compound

-

DMSO

-

96-well UV-transparent plate

-

Spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare working solutions of the ALDH enzyme, NAD⁺, and the substrate in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer.

-

Add the desired concentrations of this compound to the test wells. Include a positive control (a known ALDH inhibitor) and a negative control (vehicle).

-

Add the ALDH enzyme to all wells except the blank.

-

Add NAD⁺ to all wells.

-

Pre-incubate the plate at room temperature for 5-10 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the ALDH substrate to all wells.

-

Immediately measure the absorbance at 340 nm (for NADH production) at time zero.

-

Incubate the plate at 37°C and take kinetic readings every 1-2 minutes for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound compared to the negative control.

-

Calculate the IC50 value for ALDH inhibition.

-

Visualizations

Caption: Workflow for assessing antiproliferative activity.

Caption: ALDH inhibition and its effect on cancer cells.

References

- 1. Aldehyde dehydrogenase 1A3 influences breast cancer progression via differential retinoic acid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aldehyde dehydrogenase 1A1 and 1A3 isoforms – mechanism of activation and regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ALDH1A1 drives prostate cancer metastases and radioresistance by interplay with AR- and RAR-dependent transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting aldehyde dehydrogenase for prostate cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

HPLC-UV method development using 4-(Diethylamino)-2-methoxybenzaldehyde as a derivatizing agent

An HPLC-UV method has been developed for the quantitative determination of compounds containing primary amine or carbonyl functional groups using 4-(Diethylamino)-2-methoxybenzaldehyde as a derivatizing agent. This method is applicable to researchers, scientists, and drug development professionals for the analysis of pharmaceuticals, environmental samples, and biological matrices.

The methodology involves the reaction of the analyte with this compound to form a Schiff base, which is a chromophoric derivative that can be detected by a UV detector. This derivatization step is crucial for enhancing the sensitivity and selectivity of the analysis, particularly for compounds that lack a strong chromophore.

Principle of Derivatization

The derivatization reaction is based on the nucleophilic addition of a primary amine to the carbonyl group of this compound, or the reaction of a carbonyl-containing analyte with the derivatizing agent (in the presence of a primary amine source if the analyte is a carbonyl). This is followed by the elimination of a water molecule to form a stable imine, also known as a Schiff base. The reaction is typically carried out under mild acidic conditions to facilitate the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic.[1][2] The resulting derivative exhibits strong UV absorbance at a specific wavelength, allowing for sensitive detection.

Method Validation Summary

The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below.

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 0.1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

| Specificity | No interference from blank and placebo |

Experimental Protocols

Materials and Reagents

-

This compound (derivatizing agent)

-

Analyte standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered)

-

Formic acid (or another suitable acid for pH adjustment)

-

Hydrochloric acid

-

Sodium hydroxide

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

HPLC system with a UV detector

-

Analytical balance

-

pH meter

Preparation of Solutions

Derivatizing Agent Solution (0.1% w/v):

-

Accurately weigh 100 mg of this compound.

-

Dissolve it in 100 mL of acetonitrile in a volumetric flask.

-

Sonicate for 5 minutes to ensure complete dissolution.

Standard Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of the analyte standard.

-

Dissolve it in 10 mL of a suitable solvent (e.g., methanol or water) in a volumetric flask.

Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the stock solution with the appropriate solvent to achieve concentrations within the desired calibration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

Derivatization Procedure

-

To 1 mL of each working standard solution (or sample solution) in a clean vial, add 1 mL of the 0.1% derivatizing agent solution.

-

Add 100 µL of 0.1 M hydrochloric acid to catalyze the reaction.

-

Vortex the mixture for 30 seconds.

-

Heat the vial at 60°C for 30 minutes in a water bath or heating block.

-

Cool the vial to room temperature.

-

If necessary, neutralize the solution with a small amount of 0.1 M sodium hydroxide.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC-UV Conditions

The following HPLC conditions are a starting point and may require optimization for specific analytes.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 0-2 min: 30% B2-15 min: 30-80% B15-18 min: 80% B18-20 min: 80-30% B20-25 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Detection Wavelength | Determined by scanning the UV spectrum of the derivatized product (typically in the range of 300-400 nm) |

Visualizations

Caption: Derivatization reaction of a primary amine with this compound.

Caption: Experimental workflow for HPLC-UV analysis using pre-column derivatization.

References

Application Note and Protocol for the Column Chromatography Purification of 4-(Diethylamino)-2-methoxybenzaldehyde

This document provides a detailed protocol for the purification of 4-(Diethylamino)-2-methoxybenzaldehyde using silica gel column chromatography. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is an aromatic aldehyde containing a tertiary amine, making it a basic compound. Column chromatography is a widely used technique for the purification of such organic compounds.[1][2] The separation is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[3] Due to the basic nature of the target molecule and the potential sensitivity of the aldehyde group, special considerations are required to achieve high purity and yield.[4][5][6] The acidic nature of standard silica gel can lead to strong adsorption, peak tailing, or even decomposition of basic compounds like this compound.[6] Therefore, deactivation of the silica gel with a base such as triethylamine is a crucial step.[5][6]

Materials and Methods

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)[7]

-

Hexane (or Petroleum Ether), HPLC grade

-

Ethyl Acetate, HPLC grade

-

Triethylamine, ≥99%

-

Glass chromatography column

-

Separatory funnel (for gradient elution)

-

Beakers or test tubes for fraction collection

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

UV lamp for TLC visualization

-

Rotary evaporator

Instrumentation:

A standard laboratory setup for column chromatography is required, including a fume hood, clamps, and stands. A rotary evaporator is necessary for solvent removal from the collected fractions.

Experimental Protocol

1. Optimization of Eluent System via Thin Layer Chromatography (TLC)

Before performing the column chromatography, it is essential to determine the optimal solvent system using TLC.[1][2]

-

Prepare several developing chambers with different ratios of a non-polar solvent (hexane or petroleum ether) and a polar solvent (ethyl acetate). A good starting point is a 9:1 or 5:1 ratio of hexane to ethyl acetate.[7]

-

Add approximately 1% (v/v) triethylamine to each solvent mixture to prevent streaking of the basic amine compound.[5][6]

-

Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).

-

Spot the dissolved crude product onto several TLC plates.

-

Develop the TLC plates in the prepared chambers.

-

Visualize the plates under a UV lamp.

-

The ideal solvent system is one that provides a good separation of the desired compound from its impurities, with a retention factor (Rf) of approximately 0.3-0.4 for the target molecule.[5]

2. Column Preparation (Wet Packing Method)

-

Select a glass column of an appropriate size for the amount of crude material to be purified. A general rule is to use 20-50 times the weight of silica gel to the weight of the crude sample.[3]

-

Prepare the initial eluent (the solvent system with the lowest polarity determined by TLC, containing 1-2% triethylamine).[6]

-

In a beaker, create a slurry of the silica gel in the initial eluent.[6][7]

-

Secure the column in a vertical position in a fume hood. Ensure the stopcock is closed.

-

Pour a small amount of the initial eluent into the column, followed by the silica gel slurry.

-

Continuously tap the column gently to ensure even packing and to dislodge any air bubbles.

-

Open the stopcock to allow some solvent to drain, which helps in packing the silica gel bed. Never let the top of the silica gel run dry.[7]

-

Add a thin layer of sand on top of the silica gel bed to protect it from disturbance during sample and eluent addition.[7]

-

Drain the excess solvent until the solvent level is just at the top of the sand layer.

3. Sample Loading

-

Dissolve the crude this compound in a minimal amount of the initial eluent.[6] Using too much solvent can broaden the initial band and lead to poor separation.

-

Carefully add the dissolved sample onto the top of the sand layer using a pipette.

-

Open the stopcock and allow the sample to adsorb onto the silica gel, draining the solvent until the liquid level is again at the top of the sand.

-

Carefully add a small amount of fresh eluent to wash the sides of the column and ensure all the sample is adsorbed onto the stationary phase.

4. Elution and Fraction Collection

-

Carefully fill the top of the column with the eluent.

-

Begin the elution process by opening the stopcock to achieve a steady flow rate.

-

Collect the eluate in small, numbered fractions using test tubes or beakers.[8]

-

Monitor the separation by spotting collected fractions on TLC plates and developing them in the optimized solvent system.[2][6]

-